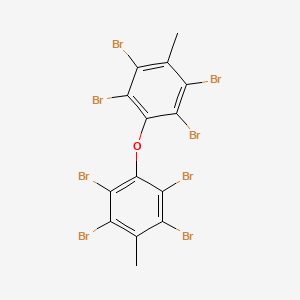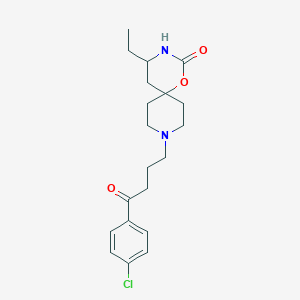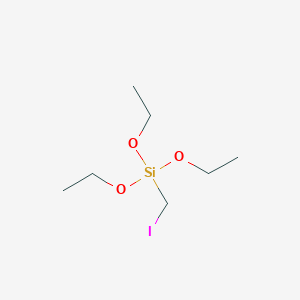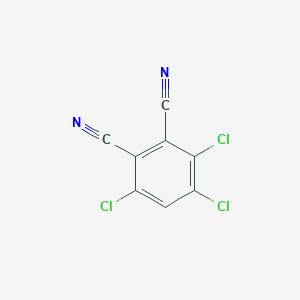
4-Methyl-2-(propan-2-yl)pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(propan-2-yl)pentan-1-ol is a branched-chain saturated alcohol. It is known for its structural complexity and is used in various scientific and industrial applications. The compound’s molecular formula is C9H20O, and it has a molecular weight of 144.25 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-2-(propan-2-yl)pentan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4-Methyl-2-(propan-2-yl)pentan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the compound can be produced through catalytic hydrogenation of the ketone precursor. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The process is efficient and yields high purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for esterification reactions.
Major Products Formed:
Oxidation: 4-Methyl-2-(propan-2-yl)pentan-2-one or 4-Methyl-2-(propan-2-yl)pentanoic acid.
Reduction: Various alcohol derivatives.
Substitution: Esters or ethers, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Methyl-2-(propan-2-yl)pentan-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways involving alcohols.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(propan-2-yl)pentan-1-ol involves its interaction with various molecular targets. As an alcohol, it can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparación Con Compuestos Similares
- 4-Methyl-2-pentanol
- 2-Methyl-2-pentanol
- 4-Methyl-2-(propan-2-yl)pentan-2-one
Comparison: 4-Methyl-2-(propan-2-yl)pentan-1-ol is unique due to its branched structure, which imparts distinct physical and chemical properties. Compared to 4-Methyl-2-pentanol, it has a higher molecular weight and different reactivity patterns. Its structural isomer, 2-Methyl-2-pentanol, exhibits different boiling points and solubility characteristics. The ketone derivative, 4-Methyl-2-(propan-2-yl)pentan-2-one, has different reactivity and is used in different applications.
Propiedades
Número CAS |
55505-24-3 |
|---|---|
Fórmula molecular |
C9H20O |
Peso molecular |
144.25 g/mol |
Nombre IUPAC |
4-methyl-2-propan-2-ylpentan-1-ol |
InChI |
InChI=1S/C9H20O/c1-7(2)5-9(6-10)8(3)4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
CBHPZSADBWMIGE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CO)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-oxo-6h-indolo[3,2,1-de][1,5]naphthyridine-5-carboxylate](/img/structure/B14643565.png)
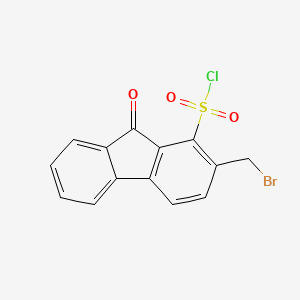
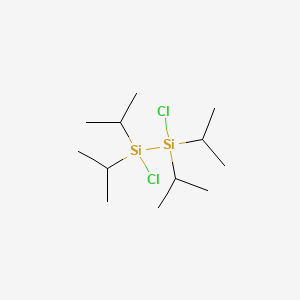
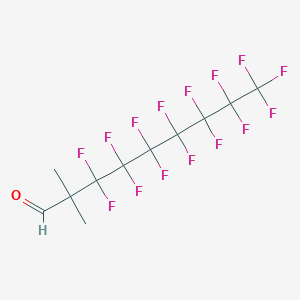
![2-Chloro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B14643574.png)
![2,2-Dimethyl-3-{3-methyl-6-[4-(propan-2-yl)phenyl]hexyl}oxirane](/img/structure/B14643580.png)
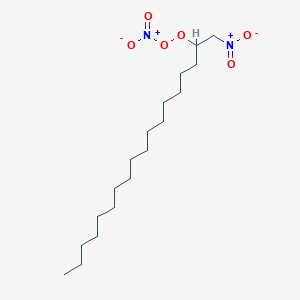
![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
